

Application Notes and Protocols: Antibacterial Activity of Confertifolin against Enterococcus faecalis

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Compound of Interest		
Compound Name:	Confertifolin	
Cat. No.:	B156486	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Confertifolin, a sesquiterpene lactone isolated from the essential oil of Polygonum hydropiper L. leaves, has demonstrated notable antimicrobial properties.[1][2] Enterococcus faecalis, a Gram-positive bacterium, is a leading cause of nosocomial infections, including endocarditis, bacteremia, and urinary tract infections. Its intrinsic and acquired resistance to multiple antibiotics poses a significant therapeutic challenge. Preliminary studies have identified **Confertifolin** as a potent agent against E. faecalis.[1][3]

This document provides detailed protocols for assessing the antibacterial activity of **Confertifolin** against E. faecalis, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics.

Data Presentation

The antibacterial efficacy of **Confertifolin** against Enterococcus faecalis is summarized below. The MIC value is based on published data, while MBC and Time-Kill Assay results are presented as illustrative examples for data interpretation.



Assay Type	Bacterial Strain	Parameter	Value (µg/mL)	Reference
Minimum Inhibitory Concentration (MIC)	Enterococcus faecalis	MIC	31.25	[1][2][4]
Minimum Bactericidal Concentration (MBC)	Enterococcus faecalis	Illustrative MBC	62.5	N/A
Time-Kill Curve Assay	Enterococcus faecalis	Illustrative Bactericidal Concentration (≥3-log10 reduction)	125 (at 24h)	N/A

Proposed Mechanism of Action

While the precise molecular mechanism of **Confertifolin**'s antibacterial activity has not been fully elucidated, studies on similar natural compounds, such as other flavonoids and terpenoids, suggest a multi-target action.[5] A primary proposed mechanism involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death.[5]



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Caption: Proposed mechanism of action for Confertifolin against bacteria.



Experimental Protocols

These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established methodologies for antimicrobial susceptibility testing.[6][7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the lowest concentration of **Confertifolin** that visibly inhibits the growth of E. faecalis.[4]

Materials:

- Confertifolin
- Enterococcus faecalis strain (e.g., ATCC 29212)[8]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Dimethyl sulfoxide (DMSO) for stock solution
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile saline (0.85%)
- Positive control antibiotic (e.g., Streptomycin, Vancomycin)[2]
- Incubator (35 ± 2°C)

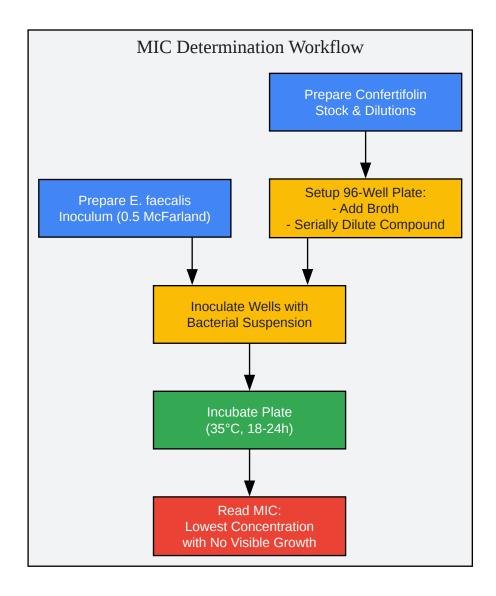
Procedure:

Preparation of Confertifolin Stock Solution: Dissolve Confertifolin in DMSO to create a
high-concentration stock solution (e.g., 10 mg/mL). Further dilute in CAMHB to achieve the
desired starting concentration for the assay (e.g., 0.5 mg/mL).[2][4]

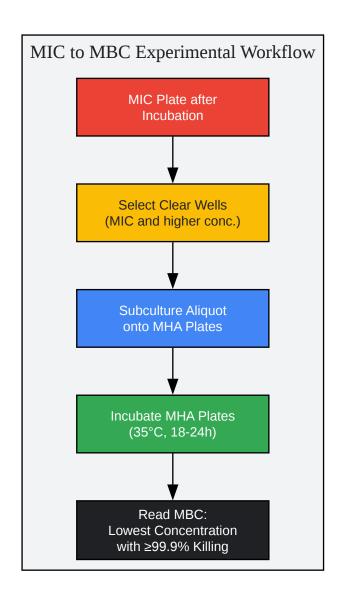


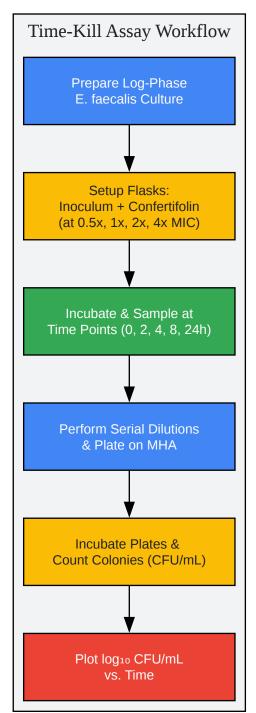
- · Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) culture plate, pick several colonies of E. faecalis and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[8]
 - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]
- Assay Setup (96-well plate):
 - Add 100 μL of sterile CAMHB to wells 2 through 12.
 - Add 200 μL of the starting Confertifolin solution to well 1.
 - \circ Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10.
 - Well 11 serves as the growth control (CAMHB + inoculum, no Confertifolin).
 - Well 12 serves as the sterility control (CAMHB only).
- Inoculation: Add 100 μ L of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 μ L.
- Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours under aerobic conditions.[7]
- Interpretation of Results: The MIC is the lowest concentration of **Confertifolin** at which there is no visible turbidity (bacterial growth).[10]











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